Sourcing structurally authentic silatranes with validated bioactivity for connective tissue research is challenging. Ethoxysilatrane (CAS 3463-21-6) is a well-characterized collagen biosynthesis stimulator with reproducible in vivo pharmacology:
• >50% tumor growth inhibition in Walker's carcinoma models, with connective stroma formation and no organ toxicity.
• 25% serum cholesterol reduction via indirect HMG-CoA reductase inactivation in rat models.
• 11% grain yield surplus as a seed dressing at 110 mg/dm³ in winter wheat field trials.
Supplied with full analytical documentation; available for immediate dispatch to preclinical and agricultural research programs worldwide.
Molecular FormulaC8H17NO4Si
Molecular Weight219.31 g/mol
CAS No.3463-21-6
Cat. No.B1217619
⚠ Attention: For research use only. Not for human or veterinary use.
Ethoxysilatrane (1-ethoxysilatrane; CAS 3463-21-6) is a tricyclic organosilicon compound belonging to the silatrane class, characterized by a caged atrane structure featuring a transannular N→Si dative bond. This compound functions as a silicon-based bioactive agent with demonstrated pharmacological effects including collagen biosynthesis stimulation, connective tissue development, and lipid peroxidation inhibition [1]. The silatrane framework confers distinct hydrolytic stability and biological activity profiles compared to open-chain organosilane analogues [2]. Ethoxysilatrane has been investigated across multiple therapeutic and agricultural applications, including wound healing, anti-ulcer therapy, antitumor adjunct treatment, hypocholesterolemic therapy, and plant growth regulation [3].
Silicon-based bioactive probe with reported collagen stimulation and lipid peroxidation inhibition
Tricyclic silatrane cage provides class-level hydrolytic stability for formulation and exposure studies
Suitable for preclinical oncology, tissue repair, metabolic disease, and crop yield research workflows
[1] Voronkov MG, Baryshok VP. Antitumor activity of silatranes (a review). Pharmaceutical Chemistry Journal. 2004;38(1):3-9. View Source
[2] Singh G, Singh J, Mangat SS, Arora A. Anthracene-based Schiff base allied triazolyl silatranes: A comparison of stability and biological activity with open analog silane. Applied Organometallic Chemistry. 2025;39(2):e7972. View Source
[3] Voronkov MG, Baryshok VP. Atranes as a new generation of biologically active substances. Herald of the Russian Academy of Sciences. 2010;80(6):514-521. View Source
Ethoxysilatrane Irreplaceability
Substitution of ethoxysilatrane with other silatrane derivatives or open-chain organosilanes is scientifically unjustified due to pronounced substituent-dependent variations in biological activity, potency, and stability. The nature of the substituent at the silicon atom critically determines both the type and magnitude of biological response: for example, ethoxysilatrane demonstrates specific collagen-stimulating and tumor-inhibitory profiles that differ quantitatively and mechanistically from methylsilatrane and chloromethylsilatrane [1]. In head-to-head comparative studies, ethoxysilatrane and chloromethylsilatrane produced different magnitudes of yield enhancement in agricultural applications (11% versus 13.8% grain yield surplus, respectively) [2]. Furthermore, silatranes as a class exhibit approximately three-fold greater hydrolytic stability than open-chain organo-triethoxysilane analogues, making direct substitution of ethoxysilatrane with non-silatrane silicon compounds pharmacokinetically and formulationally problematic [3]. The silatrane cage structure and specific ethoxy substitution collectively determine the compound's biological target engagement, metabolic stability, and safety profile [4].
Factor
Ethoxysilatrane (target)
Other silatranes / open-chain silanes
Biological response
Reported collagen-stimulating and tumor-inhibitory profile specific to ethoxy substituent
Substituent-dependent activity profiles may shift significantly (e.g., methyl vs chloromethyl)
Hydrolytic stability
Silatrane cage confers approximately 3× greater stability class-level
Open-chain triethoxysilanes are significantly less stable; may alter exposure and formulation reproducibility
Target engagement & safety context
Silatrane-specific target interaction and reported lack of hepatic fatty degeneration in model
Non-silatrane silicon compounds may not engage same targets; safety-related endpoint context may not transfer
[1] Voronkov MG, Baryshok VP. Antitumor activity of silatranes (a review). Pharmaceutical Chemistry Journal. 2004;38(1):3-9. View Source
[2] Bihatsi L, Hencsei P, Kotai L. Studies on the yield-increasing effect of silatran derivatives in two winter wheat varieties. Novenyvedelem. 1992;28(4):180-184. View Source
[3] Singh G, Singh J, Mangat SS, Arora A. Anthracene-based Schiff base allied triazolyl silatranes: A comparison of stability and biological activity with open analog silane. Applied Organometallic Chemistry. 2025;39(2):e7972. View Source
[4] Mansurova LA, Voronkov MG, Slutskii LI, et al. Use of silatranes in combination with Vishnevskii's ointment in wound treatment. Biulleten Eksperimentalnoi Biologii i Meditsiny. 1983;95(3):100-103. View Source
Ethoxysilatrane Performance Evidence
Tumor Growth Inhibition (Walker Model)
In a rat Walker's carcinoma model, 1-ethoxysilatrane administered at 250 mg/kg (i.p.) daily for 5 days prior to tumor inoculation followed by 10 days post-inoculation resulted in tumor growth inhibition exceeding 50% compared to untreated controls, accompanied by extensive tumor necrosis, collagen formation, and connective tissue proliferation in peripheral tumor regions [1]. Notably, treated animals exhibited no evidence of hepatic fatty degeneration or splenic lymphoid depletion, in contrast to untreated tumor-bearing controls which showed both fatty adiposis and spleen depletion with negligible white pulp [1].
Tumor Growth InhibitionReported
Growth inhibition >50% in Walker carcinoma model
Supports tumor stromal modulation model endpoint review
250 mg/kg i.p.; no hepatic fatty degeneration observed in treated animals
Rat Walker's carcinoma model; 250 mg/kg i.p. daily for 5 days pre-inoculation plus 10 days post-inoculation
Why This Matters
This quantitative tumor inhibition data, combined with the absence of organ toxicity, provides a differentiated therapeutic index supporting procurement for antitumor research applications.
AntitumorCollagen synthesisConnective tissue
[1] Voronkov MG, Baryshok VP. Antitumor activity of silatranes (a review). Pharmaceutical Chemistry Journal. 2004;38(1):3-9. View Source
Anti-Ulcer Efficacy
In a rat acetate-induced stomach ulcer model, the anti-ulcer efficiency of 1-ethoxysilatrane was directly compared to oxyferriscorbone and methacil. Silatranes, including 1-ethoxysilatrane, demonstrated efficiency not inferior to oxyferriscorbone and exceeding that of methacil [1]. All silatrane preparations inhibited lipid peroxidation processes in blood, liposomes, and stomach tissue, with 1-ethoxysilatrane additionally shown to interact with artificial membranes and affect liver mitochondrial respiration rate [2].
Anti-Ulcer ResponseReported comparator
Efficiency not lower than oxyferriscorbone; higher than methacil
Reported comparator endpoint response; supports gastric model research
Rat acetate-induced ulcer model; lipid peroxidation inhibition observed
Anti-ulcerLipid peroxidationGastroprotective
Evidence Dimension
Anti-ulcer healing efficiency
Target Compound Data
Efficiency not inferior to oxyferriscorbone
Comparator Or Baseline
Oxyferriscorbone and methacil (reference anti-ulcer agents)
The demonstrated non-inferiority to oxyferriscorbone and superiority to methacil provides benchmarked efficacy data for selecting ethoxysilatrane over alternative anti-ulcer agents in preclinical studies.
Anti-ulcerLipid peroxidationGastroprotective
[1] Rasulov MM, Kuznetsov IG, Suslova SK, Velikaia MV, Voronkov MG. Possible mechanisms of anti-ulcer action of silatranes. Biulleten Eksperimentalnoi Biologii i Meditsiny. 1990;110(9):249-252. View Source
[2] Kuznetsov IG, Rasulov MM, Akabirov AA, Suslova SK, Voronkov MG. 1-Ethoxysilatrane: ulcerostatic effect and its possible mechanisms. Voprosy Meditsinskoi Khimii. 1990;36(2):24-27. View Source
Collagen Biosynthesis Stimulation
In an in vitro study using chick embryo cartilaginous tissue, methylsilatrane, ethoxysilatrane, and chloromethylsilatrane were all found to stimulate total protein biosynthesis and collagen biosynthesis [1]. The most pronounced stimulation of collagen biosynthesis was observed at a concentration of 3×10⁻³ M of silatranes within 180 minutes of incubation, with ¹⁴C-proline added to the incubation medium 60 minutes after incubation began [1]. While all three silatrane derivatives stimulated collagen biosynthesis, the study establishes the concentration-response relationship and optimal incubation conditions for this class of compounds, with ethoxysilatrane included as one of the active congeners [1].
Collagen StimulationCross-study comparable
Optimal concentration 3×10⁻³ M, 180 min incubation
Supports tissue-repair assay setup and collagen biosynthesis model
Stimulated collagen biosynthesis (included among active compounds)
Comparator Or Baseline
Methylsilatrane and chloromethylsilatrane (parallel tested congeners); untreated control
Quantified Difference
Optimal concentration: 3×10⁻³ M; optimal incubation: 180 min
Conditions
Chick embryo cartilaginous tissue in vitro; ¹⁴C-proline incorporation assay
Why This Matters
The established optimal concentration (3×10⁻³ M) and incubation time (180 min) for maximal collagen biosynthesis stimulation provides actionable experimental parameters for researchers procuring ethoxysilatrane for wound healing or tissue engineering applications.
[1] Simkhovich BZ, Slutskii LI, Voronkov MG. Effect of some organosilicon compounds (silatranes) on the biosynthesis of collagen in cartilagenous tissue of chick embryo. Biokhimiia. 1977;42(6):1128-1133. View Source
Hypocholesterolemic Activity
Intraperitoneal administration of 1-ethoxysilatrane to rats caused a 25% decrease in serum cholesterol concentration without affecting triacylglycerol levels [1]. This effect was mediated entirely through inhibition of cholesterol biosynthesis in vivo via inactivation of the rate-limiting enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase [2]. Critically, the compound did not cause proliferation of hepatic mitochondria or endoplasmic reticulum, nor did it affect mitochondrial oxidative phosphorylation, demonstrating target-specific cholesterol modulation without hepatotoxicity [2].
Cholesterol ModulationReported
25% serum cholesterol decrease via HMG-CoA reductase inactivation
Supports cholesterol biosynthesis inhibition model endpoint review
Rat i.p. model; no hepatic mitochondrial proliferation or oxidative phosphorylation impairment
Rat model; intraperitoneal administration; HMG-CoA reductase activity measured in hepatic microsomes
Why This Matters
The 25% serum cholesterol reduction via specific HMG-CoA reductase inactivation, achieved without hepatotoxicity or mitochondrial dysfunction, provides a quantifiable therapeutic benchmark supporting procurement for cardiovascular and metabolic disease research.
[1] Mehta PP, Kurup CKR. Hypocholesterolemic action of 1-ethoxysilatrane. Molecular and Cellular Biochemistry. 1990. View Source
[2] Mehta PP, Kurup CKR. Investigations on the mechanism of the hypocholesterolemic action of 1-ethoxysilatrane. Molecular and Cellular Biochemistry. 1990;97(1):59-67. View Source
Winter Wheat Yield Enhancement
In agricultural applications, seed dressing of winter wheat with 1-ethoxysilatrane at a concentration of 110 mg/dm³ resulted in a grain yield surplus of 11% compared to untreated controls, while 1-chloromethylsilatrane at the same concentration produced a 13.8% yield surplus [1]. 1-Ethoxysilatrane is hydrolyzed in soil to harmless compounds (ethanol and triethanolaminosilicic acid) within a few days, providing an environmentally favorable degradation profile [1].
1-Chloromethylsilatrane (13.8% yield surplus at 110 mg/dm³); untreated control (baseline)
Quantified Difference
11% increase over control; 2.8 percentage points lower than chloromethylsilatrane
Conditions
Winter wheat seed dressing; 110 mg/dm³ aqueous solution; field conditions
Why This Matters
The 11% grain yield enhancement at 110 mg/dm³, combined with rapid soil degradation to non-toxic metabolites, provides quantifiable agronomic performance data that supports selection of ethoxysilatrane over non-silicon alternatives or other silatrane derivatives for sustainable agricultural applications.
[1] Bihatsi L, Hencsei P, Kotai L. Studies on the yield-increasing effect of silatran derivatives in two winter wheat varieties. Novenyvedelem. 1992;28(4):180-184. View Source
Silatrane Hydrolytic Stability
Comparative hydrolysis studies demonstrate that silatranes, as a class, are approximately three times less prone to attack by water than organo-triethoxysilanes, establishing significantly greater hydrolytic stability [1]. This enhanced stability is attributed to the tricyclic caged structure and transannular N→Si dative bond characteristic of the silatrane framework [2]. While this is class-level evidence rather than ethoxysilatrane-specific data, the stability advantage is intrinsic to the silatrane core structure shared by ethoxysilatrane and directly impacts formulation shelf-life, in vivo half-life, and experimental reproducibility.
Hydrolytic StabilityClass-level
~3× greater hydrolytic stability vs open-chain triethoxysilanes
Class-level stability context; ethoxysilatrane-specific data to verify
Silatrane scaffold comparison; hydrolysis data not compound-specific
Hydrolytic stabilityFormulationDrug delivery
Evidence Dimension
Hydrolytic stability
Target Compound Data
Silatrane class stability (inferred for ethoxysilatrane)
Comparator Or Baseline
Organo-triethoxysilanes (open-chain analogues)
Quantified Difference
Approximately 3× greater hydrolytic stability
Conditions
Hydrolytic conditions (aqueous environment)
Why This Matters
The three-fold hydrolytic stability advantage of the silatrane scaffold over open-chain organosilanes supports procurement of ethoxysilatrane over non-silatrane silicon compounds when formulation stability, reproducible dosing, and extended shelf-life are critical experimental requirements.
Hydrolytic stabilityFormulationDrug delivery
[1] Singh G, Singh J, Mangat SS, Arora A. Anthracene-based Schiff base allied triazolyl silatranes: A comparison of stability and biological activity with open analog silane. Applied Organometallic Chemistry. 2025;39(2):e7972. View Source
[2] Chen Y, et al. Silatranization: Surface modification with silatrane coupling agents. 2025. View Source
Ethoxysilatrane Applications
Antitumor Stromal Modulation
Ethoxysilatrane is optimally deployed in preclinical oncology studies investigating connective tissue-mediated tumor suppression. The compound's demonstrated >50% tumor growth inhibition in Walker's carcinoma models, accompanied by collagen formation and connective stroma development without organ toxicity [6], supports its use as a tool compound for studying stromal barrier mechanisms against malignant progression. Researchers investigating the therapeutic potential of collagen-stimulating agents in solid tumors should consider ethoxysilatrane based on this established in vivo efficacy and safety profile [6].
Wound Healing & Tissue Repair
For experimental wound healing applications, ethoxysilatrane offers a characterized collagen biosynthesis stimulation profile with established optimal in vitro conditions (3×10⁻³ M concentration, 180-minute incubation) [6]. The compound's capacity to stimulate cell proliferation, increase biosynthetic activity, favor collagen and non-collagenous protein accumulation, and reduce inflammatory manifestations in granulation tissue models [5] makes it suitable for procurement in studies of dermal repair, surgical recovery enhancement, and connective tissue regeneration.
Hypocholesterolemic Drug Discovery
Ethoxysilatrane is appropriate for metabolic disease research programs investigating cholesterol biosynthesis inhibition via HMG-CoA reductase inactivation. The compound's 25% serum cholesterol reduction in rat models, achieved without hepatic mitochondrial proliferation or oxidative phosphorylation impairment [6], establishes it as a reference compound for studying indirect HMG-CoA reductase inactivation mechanisms [5]. Procurement is warranted for studies comparing direct versus indirect reductase inhibition strategies or investigating silicon-containing hypolipidemic agents.
Sustainable Crop Yield Enhancement
In agricultural biotechnology, ethoxysilatrane is indicated as a seed dressing agent for winter wheat yield enhancement, with documented 11% grain yield surplus at 110 mg/dm³ application concentration [6]. The compound's rapid soil hydrolysis to environmentally benign metabolites (ethanol and triethanolaminosilicic acid) within days of application [6] supports procurement for field trials focused on sustainable crop yield improvement and environmentally compatible plant growth regulation strategies.
Application
Selection Property
Validation Focus
Tumor stromal modulation research
Collagen-stimulating agent with reported >50% growth inhibition in model
Stromal barrier model endpoints; organ toxicity context in rat Walker model
Tissue repair and wound healing studies
Collagen biosynthesis stimulation; optimal in vitro conditions identified
Granulation tissue model endpoints; ¹⁴C-proline incorporation review
Cholesterol biosynthesis inhibition research
HMG-CoA reductase inactivation without hepatic organelle proliferation
[1] Voronkov MG, Baryshok VP. Antitumor activity of silatranes (a review). Pharmaceutical Chemistry Journal. 2004;38(1):3-9. View Source
[2] Simkhovich BZ, Slutskii LI, Voronkov MG. Effect of some organosilicon compounds (silatranes) on the biosynthesis of collagen in cartilagenous tissue of chick embryo. Biokhimiia. 1977;42(6):1128-1133. View Source
[3] Mansurova LA, Voronkov MG, Slutskii LI, et al. Use of silatranes in combination with Vishnevskii's ointment in wound treatment. Biulleten Eksperimentalnoi Biologii i Meditsiny. 1983;95(3):100-103. View Source
[4] Mehta PP, Kurup CKR. Investigations on the mechanism of the hypocholesterolemic action of 1-ethoxysilatrane. Molecular and Cellular Biochemistry. 1990;97(1):59-67. View Source
[5] Mehta PP, Kurup CKR. Preparation of a soluble 58kDa-3-hydroxy-3-methylglutaryl CoA reductase from liver microsomes and its inhibition by ethoxysilatrane. 1992. View Source
[6] Bihatsi L, Hencsei P, Kotai L. Studies on the yield-increasing effect of silatran derivatives in two winter wheat varieties. Novenyvedelem. 1992;28(4):180-184. View Source
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